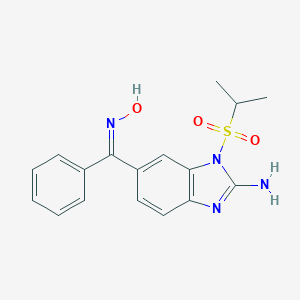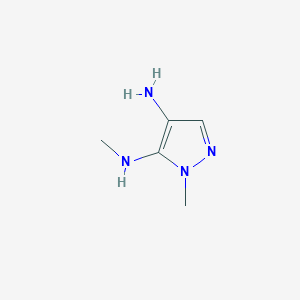
4-Amino-1-methyl-5-methylaminopyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1-methyl-5-methylaminopyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a pyrazole ring and an amino group, making it a versatile molecule for different research purposes.
Applications De Recherche Scientifique
4-Amino-1-methyl-5-methylaminopyrazole has been extensively studied for its potential applications in various fields. It has been used as a building block in the synthesis of other compounds, such as pyrazolopyridines, pyrazolotriazines, and pyrazolopyrimidines. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In addition, it has been used as a ligand in coordination chemistry and as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action of 4-Amino-1-methyl-5-methylaminopyrazole is not fully understood. However, it is believed to act as an inhibitor of various enzymes, including kinases and phosphodiesterases. It may also interact with other proteins and receptors in the body, leading to its biological effects.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-Amino-1-methyl-5-methylaminopyrazole depend on the specific application and concentration used. In general, it has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects. It has also been shown to affect various signaling pathways in the body, including the MAPK/ERK pathway and the cAMP/PKA pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-Amino-1-methyl-5-methylaminopyrazole is its versatility in different research applications. It can be used as a building block for the synthesis of other compounds or as a ligand or catalyst in organic reactions. However, its limitations include its potential toxicity and the need for careful handling and storage. It may also have limited solubility in some solvents, which can affect its use in certain experiments.
Orientations Futures
There are many potential future directions for research on 4-Amino-1-methyl-5-methylaminopyrazole. Some of these include:
- Further studies on its potential use in cancer treatment and other diseases
- Exploration of its potential as a catalyst in organic reactions
- Investigation of its interactions with other proteins and receptors in the body
- Development of more efficient synthesis methods for the compound
- Study of its potential toxicity and safety for use in various applications.
Conclusion:
In conclusion, 4-Amino-1-methyl-5-methylaminopyrazole is a versatile and promising compound for various scientific research applications. Its potential as a building block, ligand, and catalyst, as well as its anti-cancer, anti-inflammatory, and neuroprotective effects, make it an attractive molecule for further investigation. However, its potential toxicity and limitations in solubility and handling should be taken into account when using it in experiments. With further research, 4-Amino-1-methyl-5-methylaminopyrazole may prove to be a valuable tool for advancing scientific knowledge and developing new treatments for various diseases.
Propriétés
Numéro CAS |
155601-14-2 |
|---|---|
Nom du produit |
4-Amino-1-methyl-5-methylaminopyrazole |
Formule moléculaire |
C5H10N4 |
Poids moléculaire |
126.16 g/mol |
Nom IUPAC |
3-N,2-dimethylpyrazole-3,4-diamine |
InChI |
InChI=1S/C5H10N4/c1-7-5-4(6)3-8-9(5)2/h3,7H,6H2,1-2H3 |
Clé InChI |
TYXJLMPDDODUPM-UHFFFAOYSA-N |
SMILES |
CNC1=C(C=NN1C)N |
SMILES canonique |
CNC1=C(C=NN1C)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

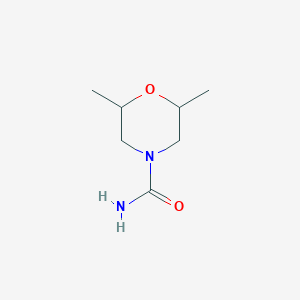
![Furo[2,3-c]pyridine-2-methanamine](/img/structure/B136801.png)

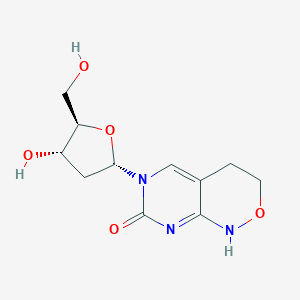
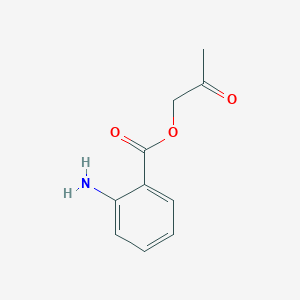
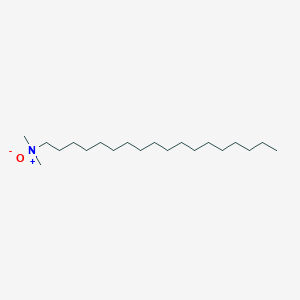
![7-Ethoxy-4,5-dihydroisoxazolo[5,4-f]quinoline](/img/structure/B136824.png)
![2-[3-Amino-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B136830.png)
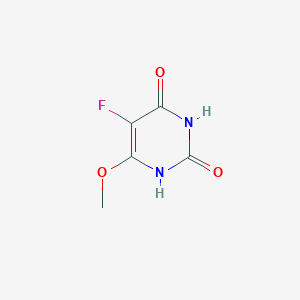
![2-[(1-Benzylpiperidin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;chloride](/img/structure/B136834.png)
![3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B136838.png)

